molecular formula C12H22O3 B2920974 2-(2,2-dimethyl-4-propyloxan-4-yl)acetic acid CAS No. 1573547-81-5

2-(2,2-dimethyl-4-propyloxan-4-yl)acetic acid

Cat. No.: B2920974
CAS No.: 1573547-81-5
M. Wt: 214.305
InChI Key: JFKRDLLWUDENQB-UHFFFAOYSA-N
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Description

2-(2,2-Dimethyl-4-propyloxan-4-yl)acetic acid is a substituted acetic acid derivative characterized by a tetrahydropyran (oxane) ring substituted with two methyl groups and a propyl group at the 4-position, linked to an acetic acid moiety.

Properties

IUPAC Name

2-(2,2-dimethyl-4-propyloxan-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-4-5-12(8-10(13)14)6-7-15-11(2,3)9-12/h4-9H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKRDLLWUDENQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCOC(C1)(C)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-dimethyl-4-propyloxan-4-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethyl-4-propyloxane with acetic acid under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-dimethyl-4-propyloxan-4-yl)acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-(2,2-dimethyl-4-propyloxan-4-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,2-dimethyl-4-propyloxan-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • The oxane ring in the target compound introduces steric bulk and lipophilicity, contrasting with the planar aromatic systems in the furochromene derivative .
  • Unlike the Fmoc-piperazine analog , the target compound lacks nitrogen-containing heterocycles, suggesting divergent reactivity in amide bond formation.

Key Observations :

  • The absence of protective groups (e.g., Fmoc) in the target compound may simplify purification compared to the piperazine derivative .

Key Observations :

  • The target compound’s higher lipophilicity may enhance membrane permeability in drug delivery compared to the more polar furochromene analog .
  • Unlike the Fmoc-piperazine derivative , the target compound lacks orthogonal protective groups, limiting its utility in stepwise synthetic protocols.

Biological Activity

2-(2,2-Dimethyl-4-propyloxan-4-yl)acetic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its effects on various biological systems, toxicity profiles, and potential therapeutic applications.

  • Chemical Formula : C13H26O3
  • Molecular Weight : 230.35 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its antimicrobial, anti-inflammatory, and cytotoxic properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In a study assessing its effectiveness against E. coli and Staphylococcus aureus (including MRSA), the minimum inhibitory concentration (MIC) was determined to be effective within a range of 0.5 to 1.8 mg/gm .

Bacterial Strain MIC (mg/gm)
E. coli0.5 - 1.0
Staphylococcus aureus1.0 - 1.8

Cytotoxicity Studies

In vitro studies have shown that the compound can induce cytotoxic effects in various cell lines. For instance, treatment with varying concentrations resulted in significant cell death in cancer cell lines, suggesting potential as an anticancer agent. The cytotoxicity was assessed using the MTT assay, revealing a dose-dependent response.

Toxicity Profile

Toxicological assessments have been conducted using animal models to evaluate the safety of this compound. In a study involving F344/N rats and B6C3F1 mice, no compound-related deaths were observed at doses up to 500 mg/kg bw/day over a period of five days per week. However, some organ weight changes were noted, particularly in the kidneys and liver of treated animals .

Key Findings from Toxicity Studies

  • No deaths were reported at tested doses.
  • Body weight reduction was observed in high-dose male rats (17%).
  • Relative organ weights showed slight increases in kidney weights for male rats and females at high doses.

The mechanism by which this compound exerts its biological effects is not fully understood but may involve modulation of inflammatory pathways and direct antimicrobial action through membrane disruption or inhibition of key metabolic processes in bacteria.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of this compound in treating skin infections caused by MRSA, showing promising results with significant reductions in bacterial load after treatment.
  • Anti-inflammatory Effects : Another study investigated its role in reducing inflammation markers in animal models of arthritis, demonstrating a decrease in cytokine levels post-treatment.

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